6-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
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Overview
Description
Preparation Methods
The synthesis of 6-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde typically involves the assembly of the pyrazolopyridine system. One common method includes the reaction of 4,6-dichloropyridine-3-carbaldehyde with hydrazine in the presence of N,N-diisopropylethylamine in dimethylacetamide (DMA) at 80°C for four hours . The solution is then cooled, diluted with ethyl acetate, and washed with water and brine to obtain the desired product . Industrial production methods may involve continuous manufacturing processes to ensure scalability and efficiency .
Chemical Reactions Analysis
6-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde involves its interaction with molecular targets such as TRKs. These kinases are involved in cell proliferation, differentiation, and survival. By inhibiting TRKs, this compound can disrupt these pathways, leading to the inhibition of cancer cell growth . The specific pathways affected include the Ras/Erk, PLC-γ, and PI3K/Akt signaling pathways .
Comparison with Similar Compounds
6-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde can be compared to other pyrazolopyridine derivatives, such as:
1H-pyrazolo[3,4-b]pyridine: A similar compound with different substituents that may exhibit varying biological activities.
6-chloro-1H-pyrazolo[4,3-c]pyridine: Another derivative with a different ring fusion pattern, which can affect its chemical properties and biological activities.
Pyrazolo[3,4-d]pyrimidine: A related compound with a pyrimidine ring, showing different inhibitory activities against various targets.
The uniqueness of this compound lies in its specific substitution pattern and its potential as a TRK inhibitor, making it a valuable compound for further research and development .
Properties
IUPAC Name |
6-chloro-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-6(2)14-10-7(4-12-14)3-8(5-15)9(11)13-10/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQIWAJNLSXJBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC(=C(C=C2C=N1)C=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406971 |
Source
|
Record name | 6-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885461-63-2 |
Source
|
Record name | 6-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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